molecular formula C12H15N B2727748 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine CAS No. 1823331-12-9

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

Cat. No.: B2727748
CAS No.: 1823331-12-9
M. Wt: 173.259
InChI Key: BPDQVLNRPXGMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine is an organic compound featuring a bicyclo[1.1.1]pentane core attached to a phenyl group and a methanamine group. This compound is notable for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane moiety is known for its rigidity and high strain energy, making it an interesting subject for research in various fields, including materials science and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bicyclo[111]pentan-1-yl)phenyl)methanamine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of metal-free homolytic aromatic alkylation of benzene has been reported as an expedient synthesis route .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or amides.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products:

    Oxidation: Imines, amides.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine depends on its specific application. In drug design, it acts as a bioisostere, mimicking the properties of traditional aromatic systems while providing improved pharmacokinetic properties. The bicyclo[1.1.1]pentane core increases the three-dimensional character of the molecule, enhancing its interaction with biological targets and potentially leading to better therapeutic outcomes .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.

    Cubanes: Another class of highly strained, three-dimensional molecules used in similar applications.

    Higher bicycloalkanes: Compounds with larger bicyclic frameworks that offer similar benefits in terms of three-dimensionality and rigidity.

Uniqueness: (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine is unique due to its combination of the bicyclo[1.1.1]pentane core with a phenyl and methanamine group, providing a balance of rigidity, three-dimensionality, and functional versatility. This makes it particularly valuable in drug design and materials science .

Properties

IUPAC Name

[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDQVLNRPXGMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.